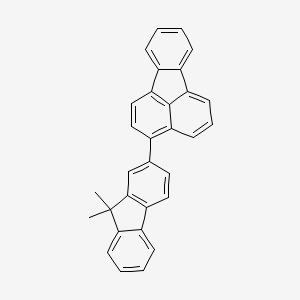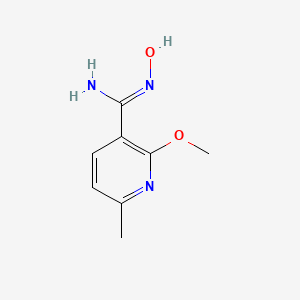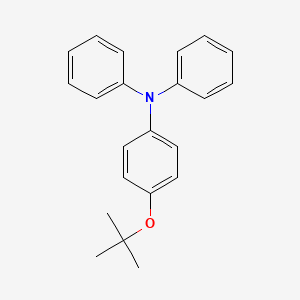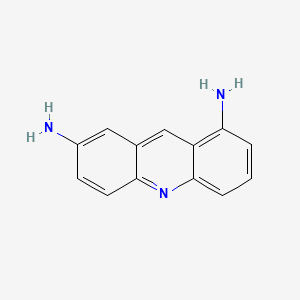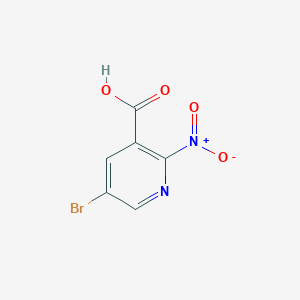
5-Bromo-2-nitronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-nitronicotinic acid is a chemical compound with the molecular formula C6H3BrN2O4. It is a derivative of nicotinic acid, characterized by the presence of bromine and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitronicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of nicotinic acid, followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable process that ensures high yield and cost-effectiveness. This involves the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Amino-2-nitronicotinic acid.
Substitution: Compounds with different functional groups replacing the bromine atom
Scientific Research Applications
5-Bromo-2-nitronicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects in cellular pathways .
Comparison with Similar Compounds
- 5-Bromonicotinic acid
- 2-Bromo-5-fluoronicotinic acid
- 2-Bromo-5-chloronicotinic acid
Comparison: 5-Bromo-2-nitronicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 5-Bromonicotinic acid primarily undergoes substitution reactions, the nitro group in this compound allows for additional reduction and oxidation reactions, expanding its utility in various applications .
Properties
Molecular Formula |
C6H3BrN2O4 |
|---|---|
Molecular Weight |
247.00 g/mol |
IUPAC Name |
5-bromo-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(6(10)11)5(8-2-3)9(12)13/h1-2H,(H,10,11) |
InChI Key |
DVJOLGQZSNSZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
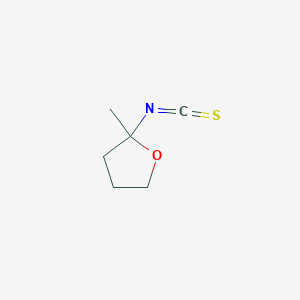

![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
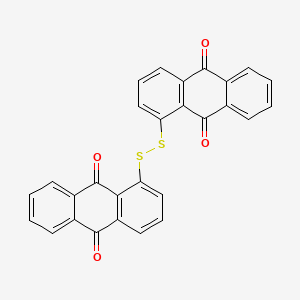
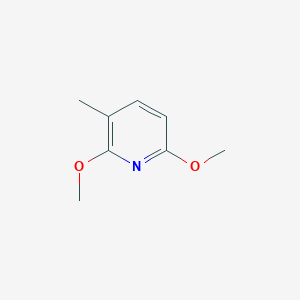
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
